molecular formula C10H8O2 B1297170 Methyl 2-ethynylbenzoate CAS No. 33577-99-0

Methyl 2-ethynylbenzoate

Cat. No. B1297170
Key on ui cas rn: 33577-99-0
M. Wt: 160.17 g/mol
InChI Key: LBMDZNOARBBHHG-UHFFFAOYSA-N
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Patent
US08106077B2

Procedure details

To a solution of 2-trimethylsilanylethynyl-benzoic acid methyl ester (540 mg, 2.32 mmol) in acetonitrile/water (20 mL/5 mL) is added cesium fluoride (1.41 g, 9.30 mmol). The reaction is stirred at room temperature. After 4 h, the reaction is concentrated and the residue is partitioned between EtOAc (100 mL) and 0.2N HCl (30 mL). The aqueous layer is extracted with EtOAc (100 mL) and the combined organic layers are washed with brine, dried (MgSO4), filtered, and concentrated. The residue is chromatographed eluting with 0 to 5% EtOAc/Hexanes to yield the title compound (358 mg, 96%). GC/MS: 160.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[C:11][Si](C)(C)C.[F-].[Cs+]>C(#N)C.O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C#C[Si](C)(C)C)=O
Name
Quantity
1.41 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc (100 mL) and 0.2N HCl (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with EtOAc (100 mL)
WASH
Type
WASH
Details
the combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed
WASH
Type
WASH
Details
eluting with 0 to 5% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 358 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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